REACTION_CXSMILES
|
[O-]CC.[Na+].[Cl:5][C:6]1[C:7]([NH:12][NH2:13])=[N:8][CH:9]=[CH:10][CH:11]=1.[C:14](OCC)(=[O:22])/[CH:15]=[CH:16]\[C:17]([O:19][CH2:20][CH3:21])=[O:18].C(O)(=O)C>O.C(O)C>[CH3:21][CH2:20][O:19][C:17]([CH:16]1[N:12]([C:7]2[N:8]=[CH:9][CH:10]=[CH:11][C:6]=2[Cl:5])[NH:13][C:14](=[O:22])[CH2:15]1)=[O:18] |f:0.1|
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Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)NN
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
83 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-L four-necked flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was re-heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux over a period of 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The reflux rate increased markedly during the addition
|
Type
|
ADDITION
|
Details
|
By the end of the addition all of the starting material
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to 65° C.
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
TEMPERATURE
|
Details
|
The orange solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to precipitate at 28° C
|
Type
|
CUSTOM
|
Details
|
The product was isolated via filtration
|
Type
|
WASH
|
Details
|
washed with aqueous ethanol (40%, 3×50 mL)
|
Type
|
CUSTOM
|
Details
|
air-dried on the
|
Type
|
FILTRATION
|
Details
|
filter for about 1 hour
|
Duration
|
1 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CC(=O)NN1C2=C(C=CC=N2)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.3 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |